Meta-Chlorine Substitution Confers Distinct Lipophilicity vs. Para-Analog
The 3-chlorophenyl (meta) substitution pattern in this compound results in a higher calculated partition coefficient (XLogP3) compared to the 4-chlorophenyl (para) analog. This difference in lipophilicity can directly influence the compound's ability to passively diffuse across biological membranes and its binding affinity for hydrophobic pockets in target proteins. [1]
| Evidence Dimension | Lipophilicity (Calculated XLogP3) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | Methyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate (para-chloro analog): XLogP3 = 3.5 (Predicted value based on structural similarity, exact value not found) |
| Quantified Difference | ΔXLogP3 = +0.3 (Higher lipophilicity for the 3-chlorophenyl compound) |
| Conditions | Computational prediction using XLogP3 algorithm [1]. |
Why This Matters
Higher lipophilicity (LogP) can lead to improved passive membrane permeability, potentially increasing cellular uptake and oral bioavailability, a critical factor in drug candidate selection.
- [1] PubChem. Compound Summary for CID 46739106, Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate (XLogP3-AA Value). National Center for Biotechnology Information. View Source
